Tetrazine-NHS Ester

Beschreibung

Contextualizing Tetrazine-NHS Ester within Bioorthogonal Chemistry Paradigms

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. aatbio.comacs.org The this compound is a key player in this field, primarily due to the unique reactivity of its tetrazine component.

Evolution of Click Chemistry and its Biological Relevance

The concept of "click chemistry," introduced by K. Barry Sharpless, describes a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. cas.orgacs.org Initially, the most prominent click reaction was the copper-catalyzed azide-alkyne cycloaddition (CuAAC). pcbiochemres.comnobelprize.org While highly efficient, the toxicity of the copper catalyst limited its application in living cells. wikipedia.orgdergipark.org.tr This limitation spurred the development of copper-free click chemistry, a cornerstone of bioorthogonal chemistry, designed to proceed under physiological conditions without harming the biological system. nobelprize.orgwikipedia.org These developments have paved the way for the use of click chemistry in diverse applications, including drug development, bioconjugation, and the study of biomolecules in their native environments. pcbiochemres.comdergipark.org.tr

The Inverse Electron-Demand Diels-Alder (IEDDA) Reaction as a Foundation

The bioorthogonal reaction at the heart of tetrazine chemistry is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. sigmaaldrich.comfrontiersin.org Unlike the traditional Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene, such as a tetrazine, and an electron-rich dienophile, like a strained alkene (e.g., trans-cyclooctene (B1233481) or TCO). wikipedia.org This reaction was first reported in 1959 but was adapted for bioconjugation in 2008. frontiersin.org The IEDDA reaction is prized for being extremely fast, selective, and proceeding without the need for a toxic catalyst. sigmaaldrich.comnih.gov The only byproduct of this irreversible reaction is nitrogen gas, making it exceptionally clean for biological applications. sigmaaldrich.comfrontiersin.org

Bioorthogonality Criteria: Speed, Selectivity, and Biocompatibility

For a reaction to be considered bioorthogonal, it must meet several stringent criteria: aatbio.comacs.orgwikipedia.orgeurjchem.com

Speed: The reaction must be rapid, even at the low concentrations typical of biological systems, to ensure that labeling occurs before the probe molecule is metabolized or cleared. acs.orgwikipedia.org The IEDDA reaction between tetrazines and trans-cyclooctenes (TCO) is renowned for its exceptional speed, with some of the fastest kinetics reported for any bioorthogonal reaction, reaching up to 30,000 M⁻¹s⁻¹. nih.govsigmaaldrich.comlumiprobe.com

Selectivity: The reacting partners must only react with each other and not with any of the numerous functional groups present in a biological environment, such as amines, thiols, or carboxylates. wikipedia.orgeurjchem.com Tetrazines and their strained alkene partners exhibit this high degree of selectivity, or orthogonality. scispace.comconju-probe.com

Biocompatibility: The reactants and the resulting linkage must be non-toxic and not perturb the normal function of the living system being studied. wikipedia.orgeurjchem.com The IEDDA reaction is considered highly biocompatible as it is catalyst-free and the components generally show little to no toxicity. scispace.comconju-probe.com

Table 1: Comparison of Bioorthogonal Reaction Kinetics

| Reaction Type | Typical Rate Constant (M⁻¹s⁻¹) | Catalyst Required | Key Features |

|---|---|---|---|

| IEDDA (Tetrazine + TCO) | 1,000 - 30,000 | No | Extremely fast, catalyst-free, biocompatible. nih.govsigmaaldrich.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 0.1 - 1.0 | No | Copper-free but generally slower than IEDDA. dergipark.org.tr |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 100 - 1,000 | Yes (Copper) | Fast and efficient but copper toxicity is a concern for live-cell applications. nobelprize.orgdergipark.org.tr |

| Staudinger Ligation | 0.001 - 0.01 | No | One of the first bioorthogonal reactions, but suffers from slow kinetics. acs.org |

Significance of N-Hydroxysuccinimide (NHS) Ester Functionality in Bioconjugation

The NHS ester is a cornerstone of bioconjugation chemistry, valued for its ability to efficiently create stable linkages with biomolecules. rsc.orgglenresearch.comrsc.org It is one of the most common amine-reactive chemical groups used for labeling proteins, peptides, and other molecules. creative-proteomics.comthermofisher.com

Formation of Stable Amide Bonds

The covalent amide bond formed through the reaction of an NHS ester and a primary amine is exceptionally stable under physiological conditions. glenresearch.compapyrusbio.com This stability is critical for applications where the integrity of the linkage between the tetrazine and the biomolecule must be maintained over time, such as in long-term imaging experiments or for the development of antibody-drug conjugates. creative-proteomics.com While the NHS ester itself is susceptible to hydrolysis in aqueous environments, especially at higher pH, the resulting amide bond is resistant to such degradation. glenresearch.comcreative-proteomics.comthermofisher.com The half-life of an NHS ester can range from hours at neutral pH to mere minutes at pH 8.6, highlighting the need for prompt reaction with the target amine. thermofisher.comfishersci.com

Table of Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | The primary subject, a heterobifunctional linker. |

| N-Hydroxysuccinimide (NHS) | Leaving group in the amine-coupling reaction and part of the ester functionality. thermofisher.com |

| trans-cyclooctene (TCO) | A common strained alkene (dienophile) used in IEDDA reactions with tetrazines. nih.govsigmaaldrich.com |

| Lysine (B10760008) | An amino acid with a primary amine in its side chain, a common target for NHS ester conjugation. papyrusbio.com |

| Phosphate buffer | A common non-amine-containing buffer used in NHS ester reactions. thermofisher.com |

| Borate buffer | A non-amine-containing buffer suitable for NHS ester conjugation. thermofisher.com |

| Carbonate buffer | A non-amine-containing buffer suitable for NHS ester conjugation. thermofisher.com |

| N,N-Dimethylformamide (DMF) | An organic solvent used to dissolve water-insoluble NHS esters. glenresearch.com |

Research Trajectories and Impact of this compound in Biomedical Sciences

The introduction of this compound has catalyzed a significant shift in biomedical research, enabling investigations that were previously intractable. Its impact is evident across a spectrum of disciplines, from fundamental cell biology to translational medicine. The ability to perform bioorthogonal chemistry within living systems has been a game-changer, allowing researchers to study dynamic processes in their native context.

One of the most significant research trajectories has been in the realm of pre-targeted therapy and imaging . In this approach, a biomolecule, such as an antibody modified with a dienophile (e.g., TCO), is first administered and allowed to accumulate at a specific target site, such as a tumor. Subsequently, a smaller, fast-clearing molecule carrying a therapeutic agent or imaging probe conjugated to a tetrazine is introduced. The rapid and specific IEDDA reaction ensures that the payload is delivered directly to the target, minimizing off-target effects and enhancing therapeutic efficacy or imaging contrast. This strategy has shown immense promise in oncology for both diagnostics and treatment.

Furthermore, this compound has been instrumental in advancing our understanding of complex biological systems through in vivo imaging . Researchers have successfully used this tool to label and track cells, proteins, and other biomolecules in living organisms, providing unprecedented insights into disease progression, drug distribution, and cellular trafficking. escholarship.orgchemimpex.com The development of fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction with a dienophile, has further enhanced the utility of this chemistry for no-wash, real-time imaging applications. nih.gov

The versatility of this compound has also spurred innovation in drug delivery systems . chemimpex.com By conjugating drugs to targeting ligands via the tetrazine ligation, researchers can create sophisticated drug delivery vehicles that selectively release their payload at the site of action. This targeted approach not only improves the therapeutic index of drugs but also reduces systemic toxicity.

Looking forward, the research trajectories involving this compound are poised to expand even further. Ongoing efforts are focused on developing novel tetrazine and dienophile pairs with even faster kinetics and improved stability, as well as creating multifunctional probes for simultaneous imaging and therapy (theranostics). The continued development of these advanced chemical tools will undoubtedly lead to new discoveries and therapeutic strategies in the biomedical sciences.

Detailed Research Findings

The application of this compound has led to a wealth of detailed research findings. For instance, in the field of genomics, researchers have utilized this compound to synthesize chemically modified single-guide RNAs (sgRNAs) for CRISPR-Cas9 genome editing. acs.org By ligating a tetrazine-modified crRNA to a norbornene-modified tracrRNA, they created functional sgRNAs that demonstrated efficient editing activity in human cells, rivaling that of standard sgRNAs. acs.org This approach offers a scalable method for producing high-purity sgRNAs for therapeutic applications. acs.org

In another study, the reactivity of TCO-conjugated antibodies for bioorthogonal pre-targeting was improved. escholarship.org The research highlighted the competition between the NHS ester reaction with primary amines and its hydrolysis in an aqueous environment. escholarship.org This fundamental understanding is crucial for optimizing the modification of biomolecules with this compound to achieve higher yields and more efficient targeting.

Furthermore, research has demonstrated the use of this compound in the development of more sensitive ELISA techniques. mdpi.com By immobilizing antibodies onto a tetrazine-functionalized surface via the IEDDA reaction, a significant improvement in the signal-to-noise ratio was achieved compared to traditional passive adsorption methods. mdpi.com This highlights the potential of tetrazine chemistry to enhance the performance of established diagnostic assays.

These examples represent just a fraction of the impactful research enabled by this compound, underscoring its role as a transformative tool in modern biomedical science.

Interactive Data Tables

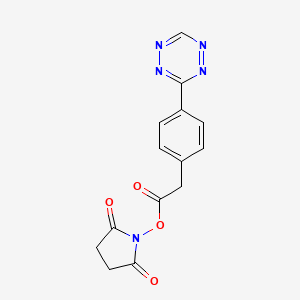

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O4/c20-11-5-6-12(21)19(11)23-13(22)7-9-1-3-10(4-2-9)14-17-15-8-16-18-14/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWDYVDDJMYIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)C3=NN=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Tetrazine Nhs Ester

Synthesis of Tetrazine Core Structures

The formation of the 1,2,4,5-tetrazine (B1199680) ring is a foundational step that can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern (symmetric vs. asymmetric) and the nature of the substituents (alkyl vs. aromatic).

Lewis Acid-Promoted Approaches

Lewis acid catalysis has emerged as a powerful tool for the synthesis of 1,2,4,5-tetrazines, particularly for producing both symmetric and asymmetric structures directly from nitriles and hydrazine (B178648). nih.gov This one-pot method addresses some of the limitations of classical approaches, which are often inefficient for preparing tetrazines from unactivated alkyl nitriles. nih.gov

The reaction is believed to proceed via the nucleophilic attack of hydrazine on a nitrile, a step that is promoted by the Lewis acid coordinating to the nitrile and/or hydrazine. nih.gov Catalysts such as nickel(II) and zinc(II) salts, for instance, have been shown to be effective. nih.govcolorado.edu Specifically, nickel triflate (Ni(OTf)₂) and zinc triflate (Zn(OTf)₂) have been successfully used to catalyze the formation of tetrazines from a variety of precursors, including alkyl nitriles, aromatic nitriles, and formamidine (B1211174) salts. nih.gov For example, using 5 mol% of nickel triflate in the reaction of benzyl (B1604629) cyanide with hydrazine can lead to a near-quantitative yield of 3,6-dibenzyl-1,2,4,5-tetrazine. nih.gov This methodology is significant as it provides a more convenient and efficient route to a broad range of tetrazine compounds, which are valuable for applications in bioorthogonal chemistry. nih.govresearchgate.net

Functional Group Tolerance and Asymmetric Tetrazine Synthesis

A significant challenge in tetrazine synthesis has been the creation of asymmetrically substituted tetrazines, especially those bearing electron-withdrawing groups. researchgate.net Traditional methods often result in low yields or mixtures of symmetric and asymmetric products that are difficult to separate. acs.orgacs.org

Recent advancements have led to more versatile and higher-yielding methods. For instance, a stepwise method proceeding through a 1,2-dichloromethylene hydrazine intermediate has been developed, providing a general and efficient entry to asymmetric tetrazines. researchgate.net Thiol-promoted synthesis on a solid phase is another effective strategy that allows for the production of monosubstituted and disubstituted unsymmetrical tetrazines in high yields (70–94%) without the need for metal catalysts or high temperatures. acs.orgacs.orgresearchgate.net This solid-phase approach is compatible with various resins and linkers and simplifies purification, requiring only a single final step. acs.orgacs.orgresearchgate.net

Furthermore, methods utilizing elemental sulfur to induce the reaction between nitriles and hydrazine hydrate (B1144303) in ethanol (B145695) have been reported for synthesizing 3,6-aromatic heterocyclic asymmetrically substituted-1,2,4,5-tetrazines. google.com These newer methods demonstrate improved functional group tolerance and provide more reliable access to asymmetrically functionalized tetrazines, which are crucial for developing advanced click chemistry reagents. researchgate.net

Strategies for Alkyl and Aromatic Tetrazines

The synthesis of tetrazines with different substituents requires varied strategies. While the condensation of hydrazine with aromatic nitriles followed by oxidation is a conventional route for aromatic tetrazines, it is less suitable for aliphatic ones. acs.org

For alkyl tetrazines, alternative precursors like imidates, amidine salts, and aldehydes have been used, though these methods often suffer from low yields and limited substrate scope. nih.gov The Lewis acid-catalyzed approach has significantly improved the synthesis of dialkyl tetrazines directly from unactivated nitriles. nih.gov For instance, metal ions can promote the formation of 6-methyl terminated alkyl tetrazines from acetonitrile (B52724) and other alkyl nitriles in moderate yields. nih.gov

Solid-phase synthesis has also proven to be a versatile method for preparing both alkyl and aryl tetrazines. acs.orgacs.org By using dichloromethane (B109758) as a carbon source, monosubstituted tetrazines can be synthesized, while readily available nitriles can be used to create disubstituted unsymmetrical aryl or alkyl tetrazines. acs.orgacs.orgresearchgate.net This method is compatible with both electron-withdrawing and electron-donating groups on aromatic nitriles. acs.org

Conjugation of NHS Ester to Tetrazine Moieties

Once the tetrazine core is synthesized, the next step is the attachment of the N-hydroxysuccinimide (NHS) ester. This is typically achieved through a linker that connects the tetrazine ring to the NHS ester group. The NHS ester is highly reactive toward primary amines, enabling the conjugation of the tetrazine to proteins and other biomolecules. broadpharm.combroadpharm.com

Linker Design and Spacer Incorporation (e.g., PEGylation)

The length of the PEG chain can be varied to optimize the properties of the Tetrazine-NHS ester conjugate. chempep.com For example, linkers such as Tetrazine-PEG5-NHS ester contain a five-unit PEG spacer. broadpharm.comsigmaaldrich.com These PEG linkers can be linear or branched, and some may include cleavable elements, such as a disulfide bond, to allow for controlled release of a conjugated molecule under specific conditions. creative-biolabs.com The design of these linkers is critical for applications in areas like antibody-drug conjugates (ADCs) and proteomics. chempep.combroadpharm.com

Enhancing Water Solubility and Biocompatibility through PEG Linkers

A primary advantage of incorporating PEG linkers is the significant enhancement of water solubility and biocompatibility. broadpharm.comchempep.comconju-probe.combroadpharm.com The hydrophilic nature of the PEG chain improves the solubility of the often hydrophobic tetrazine moiety in aqueous environments, which is essential for biological applications. sigmaaldrich.com

Advanced this compound Architectures for Specific Applications

The versatility of the this compound scaffold has led to the development of advanced molecular architectures designed to meet the complex demands of modern bioconjugation, therapeutic delivery, and diagnostics. By integrating multiple functional domains, cleavable elements, and branched structures, these sophisticated linkers offer enhanced control over molecular assembly, payload delivery, and biological interactions.

Heterobifunctional and Trifunctional Linkers

Heterobifunctional linkers are defined by the presence of two different reactive groups, enabling the sequential conjugation of distinct molecular entities. In the context of Tetrazine-NHS esters, the NHS ester facilitates covalent linkage to primary amines on proteins, antibodies, or other biomolecules, while the tetrazine group is reserved for a highly specific bioorthogonal reaction with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). broadpharm.comconju-probe.com This dual reactivity is fundamental to applications like pre-targeted imaging and modular drug delivery systems. conju-probe.comconju-probe.com The reaction between the tetrazine and TCO proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, which is noted for its exceptionally fast kinetics and biocompatibility, occurring efficiently under mild buffer conditions without the need for cytotoxic catalysts. conju-probe.comconju-probe.com

Building on this principle, trifunctional linkers incorporate a third reactive moiety, further expanding the possibilities for creating complex molecular constructs. These linkers can be designed to have a single NHS ester and two tetrazine groups, or vice-versa. For instance, a linker with one NHS ester and two tetrazines allows for the attachment of a single amine-containing biomolecule to two TCO-modified partners. conju-probe.com This architecture is particularly useful for dimerization studies or for increasing the avidity of a targeting ligand. Conversely, architectures featuring two NHS esters and a single reactive group for bioorthogonal chemistry, such as a maleimide (B117702) or TCO group, have also been developed. conju-probe.combroadpharm.com These designs allow for the conjugation of two amine-containing molecules to a single target. A notable example is the NHS-PEG5-tris-PEG3-tetrazine, a heterotrifunctional linker that contains three tetrazine moieties and one NHS activated ester, enabling the attachment of an amine-bearing molecule to three separate TCO-tagged targets. conju-probe.com

| Linker Type | Reactive Groups | Key Feature | Potential Application |

|---|---|---|---|

| Heterobifunctional | 1x Tetrazine, 1x NHS Ester | Enables two-step, sequential conjugations. broadpharm.com | Pre-targeted imaging, modular assembly of bioconjugates. conju-probe.com |

| Heterotrifunctional | 2x Tetrazine, 1x NHS Ester | Allows attachment of one amine-containing molecule to two TCO-modified targets. conju-probe.com | Inducing protein dimerization, enhancing avidity. |

| Heterotrifunctional | 3x Tetrazine, 1x NHS Ester | Enables linkage of one amine-containing molecule to three TCO-modified targets. conju-probe.com | Creation of higher-order molecular complexes. |

| Heterotrifunctional | 1x Maleimide, 2x NHS Ester | Connects a thiol-containing molecule to two amine-containing molecules. broadpharm.com | Assembling complex antibody-drug conjugates. |

Cleavable Linker Designs

Cleavable linkers are engineered to be stable under certain physiological conditions, such as in blood circulation, but to break apart in response to a specific trigger within a target environment, such as a tumor cell. axispharm.com This "controlled release" mechanism is a cornerstone of modern therapeutic design, particularly for antibody-drug conjugates (ADCs), as it ensures the potent payload is released preferentially at the site of action, minimizing off-target toxicity. conju-probe.com

A common strategy for creating cleavable this compound linkers is the incorporation of a disulfide bond (-S-S-). axispharm.comconju-probe.com These linkers, such as Tetrazine-SS-NHS and Methyltetrazine-SS-NHS, possess the standard terminal reactive groups for bioconjugation but contain a disulfide bridge within their spacer arm. axispharm.comconju-probe.com This bond is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment inside cells, where concentrations of glutathione (B108866) (GSH) are high. conju-probe.comconju-probe.com Other reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also induce this cleavage in vitro. conju-probe.comconju-probe.com

Another advanced concept is the "click-to-release" system, where the cleavage and release of a payload are triggered by the bioorthogonal ligation event itself. google.com For example, the reaction between certain carbamate-containing TCO derivatives and a tetrazine can initiate an electronic cascade that results in the release of a conjugated amine-containing molecule. google.com This approach offers a highly specific release mechanism directly tied to the successful targeting and reaction of the linker.

| Cleavable Linker Example | Cleavage Mechanism | Trigger | Primary Application |

|---|---|---|---|

| Tetrazine-SS-NHS conju-probe.com | Disulfide bond reduction | Reducing agents (e.g., GSH, DTT, TCEP). conju-probe.comconju-probe.com | Controlled release of drugs inside cells. axispharm.com |

| Methyltetrazine-SS-NHS axispharm.com | Disulfide bond reduction | Reducing agents (e.g., GSH, DTT, TCEP). axispharm.com | Controlled release systems for ADCs and other bioconjugates. axispharm.com |

| Carbamate-TCO + Tetrazine | "Click-to-release" electronic cascade | The iEDDA reaction itself. google.com | Prodrug activation where release is triggered by target binding. google.com |

Multivalent and Branched Structures

Multivalency, the simultaneous interaction of multiple ligands with a receptor, is a key biological principle for enhancing binding affinity and avidity. rsc.org In the context of Tetrazine-NHS esters, branched or multivalent architectures are designed to mimic this phenomenon, leading to more potent biological effects or the ability to carry a higher payload. Branched linkers offer advantages over linear counterparts by increasing functional group density and providing a higher payload capacity. precisepeg.comaxispharm.com

Research has demonstrated the use of Methylthis compound to functionalize biomolecules like oligonucleotides, which are then assembled onto a multivalent core scaffold. acs.org For instance, 5'-amino-modified oligonucleotides can be reacted with Methylthis compound, and the resulting tetrazine-functionalized strands can then be ligated to a branched core molecule bearing multiple norbornene groups. acs.org This strategy allows for the construction of multivalent oligonucleotide conjugates (mONs) with a precisely controlled number of branches, which is challenging to achieve through standard solid-phase synthesis. acs.org

Commercially available branched linkers, such as NHS-PEG5-bis-PEG3-tetrazine, provide a direct route to multivalency. conju-probe.com This linker possesses one NHS ester for attachment to a central molecule (like an antibody) and two tetrazine groups, enabling the subsequent attachment of two TCO-modified payloads or targeting agents. conju-probe.com This approach can be used to increase the drug-to-antibody ratio (DAR) in ADCs at a specific site or to create bi-specific molecules. The use of polyethylene (B3416737) glycol (PEG) spacers in these branched structures often improves water solubility and reduces steric hindrance, facilitating more efficient conjugation. axispharm.com

| Architecture | Description | Research Finding/Application | Key Advantage |

|---|---|---|---|

| Multivalent Oligonucleotide Conjugates (mONs) | Oligonucleotides functionalized with Methylthis compound are ligated to a branched norbornene core. acs.org | Creates defined multivalent scaffolds that are difficult to produce via traditional synthesis. acs.org | Precise control over valency and spatial arrangement. rsc.org |

| NHS-PEG5-bis-PEG3-tetrazine | A branched linker with one NHS ester and two tetrazine moieties. conju-probe.com | Allows for the site-specific attachment of two molecules to a single amine-containing hub. conju-probe.com | Increases payload capacity and enables multivalent binding. conju-probe.comaxispharm.com |

| General Branched PEG Linkers | Linkers with a branched structure offering multiple points for conjugation. axispharm.com | Used for creating conjugates with higher drug loading or for multivalent targeting. | Improved solubility, reduced steric hindrance, and higher functional group density. axispharm.com |

Mechanistic and Kinetic Investigations of Tetrazine Nhs Ester Reactions

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Kinetics

The IEDDA reaction is a powerful tool in chemical biology, characterized by the rapid, catalyst-free ligation between an electron-poor diene (the tetrazine) and an electron-rich dienophile (an alkene or alkyne). nih.govrsc.orgresearchgate.net This reaction's kinetics are governed by the frontier molecular orbitals; specifically, a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene leads to exceptionally fast reaction rates. nih.gov The reaction is an irreversible process that releases nitrogen gas as the sole byproduct. nih.govnih.gov

The choice of dienophile has a profound impact on the IEDDA reaction rate, with ring strain being a dominant factor. rsc.org Highly strained alkenes exhibit significantly faster kinetics. The reactivity generally follows the order: trans-cyclooctene (B1233481) > cyclopropene (B1174273) > norbornene. rsc.orgnih.gov

trans-Cyclooctene (TCO): TCO is the most widely used dienophile for tetrazine ligations due to its exceptional reactivity, which stems from its high ring strain. nih.gov Second-order rate constants (k₂) for TCO reactions with various tetrazines are among the fastest reported for any bioorthogonal reaction, often reaching values greater than 10³ M⁻¹s⁻¹. nih.govresearchgate.netinterchim.fr For instance, the reaction between 3,6-di-(2-pyridyl)-s-tetrazine and a TCO derivative has a rate constant of approximately 2,000 M⁻¹s⁻¹. nih.gov With certain hydrogen-substituted tetrazines, rates can be as high as 30,000 M⁻¹s⁻¹. vectorlabs.comharvard.edu The stereochemistry and substitution of the TCO ring also influence kinetics, with some derivatives exhibiting rate constants as high as 150,000 M⁻¹s⁻¹. nih.gov

Norbornene: Norbornene and its derivatives are also common dienophiles. While generally less reactive than TCO, they still provide rapid ligation. nih.gov The reaction kinetics are sensitive to the substituents on the norbornene ring; electron-withdrawing groups tend to decrease the reaction rate. nih.gov Stereochemistry also plays a role, with exo-substituted norbornenes reacting faster than their endo counterparts. rsc.orgnih.gov A study involving an ¹⁸F-labelled norbornene derivative and a dipyridyl tetrazine in DMSO determined a second-order rate constant of 0.04 M⁻¹s⁻¹. researchgate.net

Cyclopropene: Cyclopropenes are highly strained "mini-tags" that react rapidly with tetrazines. nih.govresearchgate.net The reactivity can be tuned by altering the substituents on the cyclopropene ring, with observed rate constants varying by over two orders of magnitude. nih.govresearchgate.net For example, a 1-methyl-3-substituted cyclopropene bearing an amide group was found to have a second-order rate constant of 0.65 M⁻¹s⁻¹, which was approximately twice as fast as a related carbamoyloxymethyl-substituted cyclopropene. nih.gov

| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent/Conditions |

|---|---|---|---|

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene | ~2000 | Aqueous |

| Hydrogen-substituted tetrazine | trans-Cyclooctene | up to 30,000 | PBS, 37°C |

| 3,6-dipyridyl-s-tetrazinyl succinamic acid | a-TCO derivative | 150,000 ± 8000 | 95:5 PBS:MeOH, 25°C |

| 3,6-dipyridyl-s-tetrazinyl succinamic acid | axial 5-hydroxy-TCO | 70,000 ± 1800 | 95:5 PBS:MeOH, 25°C |

| Dipyridyl tetrazine derivative | ¹⁸F-labelled norbornene | 0.04 | DMSO |

| 3-(p-benzylaminocarbonyl)-phenyl-6-methyl-s-tetrazine | 3-amidomethyl-1-methylcyclopropene | 0.65 | MOPS Buffer, pH 7.5 |

| 3-(p-benzylaminocarbonyl)-phenyl-6-methyl-s-tetrazine | 3-carbamoyloxymethyl-1-methylcyclopropene | 0.336 ± 0.006 | MOPS Buffer, pH 7.5 |

The electronic properties of the substituents on the tetrazine ring are a key determinant of IEDDA reaction kinetics. rsc.org

Electronic Effects: The reactivity of tetrazines is inversely proportional to their LUMO energy. rsc.org Attaching electron-withdrawing groups (EWGs), such as pyridyl, pyrimidinyl, or trifluoromethylphenyl groups, lowers the LUMO energy of the tetrazine, which reduces the HOMO-LUMO energy gap with the dienophile and accelerates the reaction. nih.govrsc.orgnih.gov Conversely, electron-donating groups (EDGs) increase the LUMO energy, leading to slower reaction rates. nih.govnih.gov However, a trade-off exists between reactivity and stability, as the highly reactive tetrazines bearing EWGs are often less stable in biological media. nih.gov

Steric Effects: Increased steric hindrance on the tetrazine ring can hamper reactivity. rsc.orgnih.gov Bulky substituents near the reactive core can impede the approach of the dienophile, thereby slowing the rate of cycloaddition.

The solvent environment can influence the rate of the IEDDA reaction. nih.gov Protic solvents, particularly water, have been shown to accelerate the cycloaddition. rsc.orgnih.gov This effect is attributed to the formation of hydrogen bonds between the solvent and the nitrogen atoms of the tetrazine ring, which can stabilize the transition state. rsc.org Increasing the polarity of the solvent can also enhance the reaction rate between tetrazines and TCO. nih.gov While solvent polarity and proticity have a notable effect, the influence of pH on the IEDDA reaction rate has been found to be minor. rsc.orgharvard.edu

NHS Ester Amidation Reaction Mechanisms

The NHS ester moiety reacts specifically with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a highly stable amide bond. thermofisher.comglenresearch.com The reaction proceeds via a nucleophilic acyl substitution mechanism. An unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide group and forming the final amide product. glenresearch.comacs.org

The efficiency of the amidation reaction is highly dependent on the reaction conditions. neb.comneb.com

pH: The pH of the reaction buffer is the most critical factor. lumiprobe.com The reacting amine must be deprotonated to be nucleophilic, which requires a pH above its pKa. However, at excessively high pH, the competing hydrolysis reaction is significantly accelerated. thermofisher.comlumiprobe.com Therefore, a compromise is necessary, with the optimal pH for NHS ester coupling reactions typically falling in the range of 7.2 to 9.0, and often specifically between 8.3 and 8.5. thermofisher.comneb.comlumiprobe.com

Temperature: Amidation reactions are commonly performed at temperatures ranging from 4°C to room temperature (20-25°C). thermofisher.comneb.com Lower temperatures can be used to suppress the rate of hydrolysis, thereby increasing the coupling efficiency, especially during longer incubation times. thermofisher.com

Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comneb.comlumiprobe.com Suitable buffers include phosphate, borate, bicarbonate, or HEPES. thermofisher.com

The rate of hydrolysis is highly pH-dependent, increasing significantly with rising pH due to the higher concentration of hydroxide (B78521) ions, which are more potent nucleophiles than water. thermofisher.com The stability of NHS esters is often reported in terms of half-life (t₁/₂). For example, a typical NHS ester has a hydrolysis half-life of 4-5 hours at pH 7.0 and 0°C, but this drops to only 10 minutes at pH 8.6 and 4°C. thermofisher.com A kinetic study of a porphyrin-NHS ester found that the half-life for hydrolysis decreased from 210 minutes at pH 8.0 to 125 minutes at pH 9.0 at room temperature. rsc.org Despite this competition, the amidation reaction is typically much faster than hydrolysis under optimal conditions, allowing for high yields of the desired conjugate. rsc.org

| pH | Hydrolysis t₁/₂ (min) | Amidation t₁/₂ (min) |

|---|---|---|

| 8.0 | 210 | 80 |

| 8.5 | 180 | 20 |

| 9.0 | 125 | 10 |

Data from a kinetic study of a porphyrin-NHS ester at room temperature, demonstrating that the rate of amidation is significantly faster than hydrolysis across the optimal pH range. rsc.org

Reaction Product Analysis and Characterization Methodologies

The analysis and characterization of reaction products from Tetrazine-NHS ester conjugations are crucial for verifying the success of the reaction, determining purity, and understanding the kinetics. A combination of spectroscopic and chromatographic techniques is typically employed for a comprehensive assessment.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are indispensable for elucidating the structure of reaction products and monitoring the progress of the reaction in real-time.

UV-Vis Spectroscopy is frequently used for kinetic analysis of the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction involving tetrazines. The tetrazine moiety possesses a characteristic visible absorbance, which disappears as the cycloaddition reaction proceeds. By monitoring the decay of this absorbance over time, typically using a spectrophotometer, researchers can determine the reaction rate. For instance, the kinetics of reactions between various tetrazine derivatives and a dienophile like trans-cyclooctene (TCO) have been studied by monitoring the decrease in absorbance at the tetrazine's λmax (e.g., 515-530 nm). nih.govresearchgate.net This method allows for the calculation of second-order rate constants, providing quantitative data on reaction speed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is a powerful tool for confirming the covalent bond formation between the tetrazine and the dienophile. The reaction can be monitored by observing the disappearance of characteristic signals from the reactants and the appearance of new signals corresponding to the dihydropyridazine (B8628806) product. For example, in the reaction between a tetrazine and a trans-cyclooctene derivative, the disappearance of the alkene proton peaks of the TCO moiety in the ¹H NMR spectrum is a clear indicator of a successful cycloaddition. researchgate.net Concurrently, new resonances appear that correspond to the newly formed product structure. researchgate.net

Mass Spectrometry (MS) provides definitive confirmation of the identity of the reaction product by determining its molecular weight with high accuracy. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LCMS) are commonly used. nih.govresearchgate.net Following a conjugation reaction, MS analysis can identify the peak corresponding to the mass of the expected product, confirming that the desired conjugation has occurred. researchgate.net For example, in a reaction designed for "click and release," mass spectrometry was used to confirm the formation of the re-aromatized iEDDA product by identifying its specific mass-to-charge ratio (M+H⁺). researchgate.net

| Technique | Application | Typical Observation |

|---|---|---|

| UV-Vis Spectroscopy | Kinetic studies of the cycloaddition reaction. | Decrease in absorbance at the tetrazine's characteristic wavelength (e.g., ~520 nm). nih.gov |

| ¹H NMR Spectroscopy | Structural confirmation of reaction products. | Disappearance of alkene proton signals from the dienophile and appearance of new product signals. researchgate.net |

| Mass Spectrometry (ESI-MS, LCMS) | Molecular weight determination and product identification. | Detection of the molecular ion peak corresponding to the expected conjugate. researchgate.net |

Chromatographic Separations (e.g., HPLC)

Chromatographic techniques are essential for the purification of reaction products and the assessment of reaction completion and purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method used in the context of this compound reactions. Analytical HPLC is employed to monitor the progress of a reaction by separating the reactants from the product, allowing for the determination of reaction completion. nih.gov Furthermore, HPLC is critical for assessing the purity of the final conjugate, with many commercial suppliers of this compound specifying a purity of >95% as determined by HPLC. vectorlabs.comchemimpex.com In some cases, HPLC is also used to separate complex mixtures of product isomers, such as diastereomers, that may form during the reaction. researchgate.net Preparative HPLC can be utilized to purify the final product from any unreacted starting materials or side products. nih.gov

| Tetrazine Compound | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) |

|---|---|

| Hydrogen substituted tetrazine (e.g., Compound 9 in source) | ~30,000 nih.gov |

| Diaryl substituted tetrazine (e.g., Compound 4 in source) | Slightly slower than hydrogen substituted tetrazines nih.gov |

Advanced Applications of Tetrazine Nhs Ester in Biomedical Research

Bioconjugation Strategies for Biomolecule Labeling

The core utility of Tetrazine-NHS ester lies in its application as a bioconjugation reagent. chemimpex.com It facilitates the covalent linking of a tetrazine handle to amine-containing biomolecules, preparing them for subsequent, highly specific ligation with molecules bearing a TCO group. interchim.fr This chemoselective process can be performed in complex biological mixtures, and even in living organisms, without interfering with native biochemical functions. genelink.comconju-probe.com The inclusion of polyethylene (B3416737) glycol (PEG) spacers in many this compound variants enhances water solubility and reduces steric hindrance, further optimizing conjugation efficiency. interchim.frcd-bioparticles.net

The functionalization of proteins and antibodies is a primary application of this compound. The reagent's NHS ester group readily reacts with the primary amines on lysine (B10760008) residues and the N-terminus of proteins, creating a stable protein-tetrazine conjugate. researchgate.net This method has been widely adopted for various applications, from improving immunoassays to constructing antibody-drug conjugates. chemimpex.commdpi.com

A key advantage of this approach is the ability to control the extent of modification, or the degree of labeling (DOL). Research has demonstrated the successful functionalization of bovine serum albumin (BSA), where a ratio of approximately 25 tetrazine groups were incorporated per BSA molecule. nih.gov Similarly, antibodies can be functionalized for use in advanced detection methods like immuno-PCR or for enhancing the sensitivity of ELISA techniques. researchgate.netnih.gov In one study, capture antibodies were first modified with TCO, and the surface was coated with tetrazine-functionalized BSA (Tz-BSA) to create a highly sensitive ELISA platform. mdpi.com The functionalization process is robust and can be optimized for different antibodies and proteins. researchgate.net

| Parameter | Research Finding | Reference |

| Target Molecule | Bovine Serum Albumin (BSA) | nih.gov |

| Reagent Used | Methyl tetrazine–PEG4-NHS-ester | nih.gov |

| Reaction Stoichiometry | 30 equivalents of tetrazine per 1 equivalent of BSA | nih.gov |

| Resulting DOL | 25 tetrazines per molecule of BSA | nih.gov |

| Application | Enhanced ELISA sensitivity | mdpi.comnih.gov |

This compound is also a valuable tool for the site-specific modification of peptides. Peptides containing lysine residues or an N-terminal amine can be precisely labeled with a tetrazine moiety. nih.govrsc.org This strategy is particularly useful in the development of targeted therapeutic and diagnostic agents.

For instance, researchers have successfully constructed a Positron Emission Tomography (PET) tracer by conjugating a tetrazine group to a cyclic RGD peptide, c(RGDyK), using an NHS ester. nih.gov The resulting tetrazine-RGD conjugate was then rapidly labeled with an 18F-trans-cyclooctene probe. The study highlighted the remarkable efficiency of the subsequent bioorthogonal reaction, achieving a labeling yield of over 90% within just five minutes at low micromolar concentrations. nih.gov This demonstrates the power of the tetrazine-TCO ligation for creating peptide-based imaging agents under mild conditions. nih.govrsc.org

The modification of nucleic acids and oligonucleotides with this compound enables the development of advanced probes for genetic analysis and diagnostics. acs.org The strategy involves using oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' terminus. acs.orgnih.gov The this compound reacts with this amine to covalently attach the tetrazine group. acs.orgnih.gov

These tetrazine-modified oligonucleotides serve as probes in templated reactions. acs.org In one application, two probes are designed to hybridize to adjacent sequences on a target DNA or RNA strand. nih.gov One probe carries the tetrazine, and the other carries a reaction partner like a cyclopropene (B1174273) or TCO. The target nucleic acid acts as a template, bringing the two reactive groups into close proximity and dramatically increasing their effective molarity, which accelerates the ligation reaction. nih.gov This approach has been used to detect DNA and microRNA down to picomolar concentrations. acs.org While the reaction with the NHS-ester can sometimes be incomplete due to hydrolysis, the method is a cornerstone for creating nucleic acid-based detection systems. nih.gov

This compound can be used to modify the surfaces of living cells by targeting amine groups on membrane proteins. nih.gov The NHS ester reacts with accessible lysine residues on extracellular protein domains, covalently attaching tetrazine groups to the cell surface. This non-specific labeling strategy provides a powerful way to anchor other molecules, such as drugs or imaging agents, to cells. nih.gov

This technique has been employed to attach single-stranded DNA (ssDNA) to Jurkat cells, a human T-lymphocyte cell line, to mediate cell adhesion to surfaces coated with a complementary DNA sequence. nih.gov Furthermore, cell surface tetrazine ligation can be combined with other bioorthogonal reactions for multiplexed labeling. acs.org For example, by introducing different reactive groups onto a cell surface, researchers can achieve multi-color fluorescent labeling to visualize several surface proteins simultaneously, demonstrating compatibility with techniques like Cu-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org

Molecular Imaging Probe Development

The unique properties of the tetrazine group make it an excellent component for developing molecular imaging probes. chemimpex.com Bioconjugation with this compound allows for the attachment of this versatile chemical handle to targeting moieties like antibodies or peptides, which can then be used for pretargeted imaging. mdpi.comnih.gov In a pretargeting strategy, the tetrazine-labeled antibody is administered first and allowed to accumulate at the target site. Subsequently, a smaller, fast-clearing imaging agent carrying the TCO group is administered, which rapidly reacts with the localized tetrazine-antibody conjugate, enhancing image contrast and reducing background signal. genelink.com

This compound is instrumental in the creation of fluorescent probes and dyes for biological imaging. chemimpex.com A significant advantage of many tetrazine derivatives is their intrinsic ability to quench fluorescence. acs.org When a fluorophore is placed near the tetrazine ring, its emission is suppressed. However, upon the iEDDA reaction with a dienophile like TCO, the tetrazine is consumed, its aromatic structure is disrupted, and the fluorescence is restored. This "turn-on" mechanism is highly desirable for imaging applications as it produces a signal only upon successful reaction, minimizing background from unreacted probes. acs.org

Researchers have developed a variety of tetrazine-dye conjugates for this purpose. lumiprobe.com By reacting a this compound with an amine-containing biomolecule, the quenching/reactive unit is installed. Alternatively, tetrazine can be directly conjugated to fluorescent dyes like Cy5, BDP, or Janelia Fluors, and these tetrazine-dyes can then be used to label biomolecules that have been modified with a TCO group. lumiprobe.combio-techne.com This versatility allows for the development of a wide array of fluorescent probes for real-time imaging of biological processes. chemimpex.com

| Fluorophore Class | Description | Reference |

| Cyanine Dyes (e.g., Cy5) | A popular class of bright and photostable dyes. Tetrazine-Cy5 combines the reactivity of tetrazine with the strong fluorescence of Cy5 for molecular detection. | |

| BDP Dyes (Borondipyrromethene) | Bright and photostable fluorophores available for various channels (e.g., BDP FL for FAM channel, BDP TR for ROX). | lumiprobe.com |

| Janelia Fluor Dyes | A set of high-performance fluorescent dyes suitable for advanced applications including super-resolution microscopy. | bio-techne.com |

| Coumarin Dyes | Used to create fluorogenic tetrazine probes that show a fluorescence "turn-on" response upon cycloaddition. | acs.org |

Radiolabeled Tracers for PET and SPECT Imaging

This compound is a crucial component in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. This is primarily achieved through its role in pretargeting strategies, which utilize the inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.govacs.orgnih.gov This bioorthogonal click chemistry allows for the in vivo coupling of a radiolabeled tetrazine molecule to a TCO-modified targeting vector, such as a monoclonal antibody (mAb), which has already accumulated at the target site. nih.govacs.orgnih.gov

This two-step approach offers significant advantages over traditional direct radiolabeling of antibodies, including improved tumor-to-background contrast and a reduction in the radiation dose to non-target tissues. nih.govnih.gov The rapid reaction kinetics of the tetrazine-TCO ligation are essential for the success of these in vivo applications. acs.orgfrontiersin.orgsigmaaldrich.com

A variety of radionuclides have been incorporated into tetrazine-based tracers for PET and SPECT imaging, including:

Copper-64 (⁶⁴Cu): Used in PET imaging, ⁶⁴Cu can be chelated by a NOTA-modified tetrazine and has been successfully employed in pretargeted imaging of colorectal cancer using a TCO-modified A33 antibody. nih.govupenn.edu

Zirconium-89 (⁸⁹Zr): This long-lived PET isotope allows for imaging at later time points. ⁸⁹Zr-labeled tetrazines have been developed for pretargeted PET imaging of head-and-neck squamous cell carcinoma with an anti-CD44v6 antibody. acs.org

Fluorine-18 (¹⁸F): A common PET isotope, ¹⁸F has been incorporated into tetrazine radioligands for pretargeted imaging of pancreatic cancer and programmed death-ligand 1 (PD-L1) expression. nih.govnih.govacs.org The development of ¹⁸F-labeled tetrazines has required innovative strategies to overcome the instability of the tetrazine moiety under certain radiolabeling conditions. nih.govgoogle.com

Gallium-68 (⁶⁸Ga): This generator-produced PET isotope is suitable for pretargeted imaging of long-circulating agents like liposomes. nih.govrsc.orgchemrxiv.org A THP-tetrazine chelator has been developed for efficient ⁶⁸Ga labeling. nih.govrsc.orgchemrxiv.org

Astatine-211 (²¹¹At) and Iodine-125 (¹²⁵I): These isotopes have been used to label poly-L-lysine-based effector molecules for pretargeted alpha therapy and imaging, demonstrating the versatility of the tetrazine platform. nih.gov

Table 1: Examples of Radiolabeled Tetrazine Tracers for PET and SPECT Imaging

| Radionuclide | Targeting Vector | Target | Imaging Modality | Reference |

|---|---|---|---|---|

| ⁶⁴Cu | A33 Antibody | Colorectal Cancer | PET | nih.govupenn.edu |

| ⁸⁹Zr | U36 Antibody | Head-and-Neck Cancer (CD44v6) | PET | acs.org |

| ¹⁸F | 5B1 Antibody | Pancreatic Cancer (CA19.9) | PET | nih.gov |

| ¹⁸F | Durvalumab/Atezolizumab | PD-L1 Expression | PET | nih.govacs.org |

| ⁶⁸Ga | TCO-Liposomes | Tumor Vasculature | PET | nih.govrsc.orgchemrxiv.org |

| ²¹¹At / ¹²⁵I | TCO-modified agents | General Pretargeting | SPECT/Alpha Therapy | nih.gov |

Multimodality Imaging Agent Design

The modular nature of this compound chemistry makes it an ideal platform for the design of multimodality imaging agents. These probes combine two or more imaging modalities, such as PET and fluorescence imaging, into a single agent, offering a more comprehensive understanding of biological processes. nih.govmdpi.com

The general strategy involves creating a central scaffold that can be functionalized with different imaging components. For example, a tetrazine-bearing hybrid imaging agent can be synthesized to incorporate both a radiolabel for PET and a near-infrared (NIR) fluorophore for optical imaging. mdpi.com This allows for the sensitive, whole-body tracking provided by PET, complemented by the high-resolution, real-time visualization of optical imaging. nih.gov

Self-assembling nanoparticles are a promising platform for creating such multimodal probes. nih.gov By incorporating both a radiolabeled tetrazine and a fluorescent small molecule into the nanoparticle structure, researchers can create dual-mode imaging agents. nih.govacs.org This approach has been demonstrated with the development of fluorescent and radioactive nanoparticles for in vivo dual-mode imaging, where the tetrazine-TCO ligation was used to efficiently radiolabel the pre-assembled fluorescent nanoparticles. nih.govacs.org

A pretargeted approach has also been successfully applied to multimodal PET and NIRF (near-infrared fluorescence) imaging of colorectal cancer. thno.org In this system, an antibody was labeled with both a TCO group and a NIR dye. thno.org Subsequent administration of a ⁶⁴Cu-labeled tetrazine enabled both PET and NIRF imaging of the tumor, demonstrating the potential of this strategy for enhanced diagnostic and surgical guidance. thno.org

Targeted Drug Delivery Systems

This compound plays a pivotal role in the development of advanced targeted drug delivery systems. Its ability to participate in the highly efficient and bioorthogonal tetrazine ligation enables the precise construction of sophisticated drug carriers and prodrug activation systems. chemimpex.comchemimpex.com

Pre-targeted Drug Delivery Methodologies

Pre-targeted drug delivery is a two-step strategy that separates the targeting event from the delivery of the therapeutic payload. nih.govupenn.edu This approach, facilitated by the tetrazine-TCO click chemistry, aims to improve the therapeutic index of potent drugs by minimizing off-target toxicity. nih.govupenn.edu

The methodology involves:

Administration of a TCO-modified targeting molecule, such as a monoclonal antibody, which recognizes a specific tumor antigen. This molecule is allowed to accumulate at the tumor site while the unbound excess clears from circulation. acs.orgthno.org

Subsequent injection of a tetrazine-conjugated drug. The tetrazine rapidly reacts with the TCO-modified antibody at the tumor site, leading to localized drug accumulation and activation. acs.orgthno.org

This strategy has been explored for the delivery of various therapeutic agents, including radionuclides for therapy (pretargeted radioimmunotherapy or PRIT) and cytotoxic drugs. nih.gov The fast and selective nature of the IEDDA reaction is critical for the success of this in vivo drug conjugation. acs.orgnih.gov For instance, a pretargeting system using a TCO-modified antibody and a ⁶⁴Cu-labeled tetrazine demonstrated effective tumor targeting with high contrast. nih.govupenn.edu Similarly, this approach is being investigated for delivering alpha-emitting radionuclides like Astatine-211 for targeted alpha therapy of disseminated cancers. nih.gov

Antibody-Drug Conjugates (ADCs)

This compound is a valuable tool in the synthesis of antibody-drug conjugates (ADCs). chemimpex.comtargetmol.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. targetmol.comglpbio.com

The NHS ester functionality of this compound allows for its covalent attachment to lysine residues on an antibody. chemimpex.com The tetrazine moiety can then be used to click-conjugate a drug molecule that has been modified with a complementary reactive group, such as a TCO. This modular approach allows for the precise and efficient construction of ADCs.

Furthermore, cleavable linkers incorporating tetrazine chemistry, such as Tetrazine-PEG4-SS-NHS, are being developed. targetmol.comglpbio.com These linkers contain a disulfide bond that is stable in circulation but can be cleaved within the reducing environment of a tumor cell, leading to the release of the cytotoxic payload. targetmol.comglpbio.com

Nanoparticle Functionalization for Targeted Delivery

This compound is widely used to functionalize the surface of nanoparticles for targeted drug delivery. chemimpex.comrsc.org The NHS ester group reacts with amine groups present on the nanoparticle surface or on a coating material like polydopamine, allowing for the covalent attachment of the tetrazine moiety. researchgate.netd-nb.info

These tetrazine-functionalized nanoparticles can then be used in pretargeting strategies. For instance, ⁸⁹Zr-labeled TCO-functionalized liposomal nanoparticles have been shown to specifically bind to tetrazine-functionalized surfaces. researchgate.netd-nb.info This concept can be applied in vivo, where a TCO-modified nanoparticle carrying a drug could be targeted to a tumor that has been pre-labeled with a tetrazine-modified antibody.

The PEG (polyethylene glycol) component often included in this compound linkers (e.g., Tetrazine-PEG5-NHS ester) enhances the solubility and biocompatibility of the resulting functionalized nanoparticles, which is crucial for their in vivo applications. chemimpex.com

Prodrug Activation and "Click-to-Release" Mechanisms

This compound is a key enabler of "click-to-release" prodrug activation strategies. tcichemicals.comnih.gov This approach involves masking the activity of a potent drug with a TCO-containing caging group. The resulting prodrug is inactive until it reacts with a tetrazine-based activating agent. nih.govrsc.org

The IEDDA reaction between the tetrazine and the TCO triggers a cascade of electronic rearrangements that leads to the cleavage of the caging group and the release of the active drug. nih.govnih.govresearchgate.net This bioorthogonal decaging can be precisely controlled both spatially and temporally. nih.gov

This strategy has been demonstrated with various drugs, including doxorubicin (B1662922). nih.govrsc.org A TCO-caged doxorubicin prodrug was shown to be non-toxic, but its cytotoxicity was restored upon reaction with a tetrazine, inducing cell death. rsc.org Researchers are also developing organelle-specific click-to-release systems, for example, by designing lysosome-targeted tetrazines to activate prodrugs within specific subcellular compartments of antigen-presenting cells. nih.gov This level of precision holds great promise for minimizing side effects and enhancing the efficacy of chemotherapy. nih.gov

Therapeutic Applications

The unique capabilities of this compound have been harnessed to create innovative therapeutic strategies, including pretargeted radioimmunotherapy and the synthesis of proteolysis-targeting chimeras (PROTACs). purepeg.com These applications leverage the precise molecular targeting afforded by the tetrazine-TCO reaction to enhance therapeutic efficacy. chemimpex.com

Pretargeted radioimmunotherapy (PRIT) is an advanced strategy designed to overcome a significant limitation of conventional radioimmunotherapy (RIT), where the long circulation time of radiolabeled antibodies can lead to high radiation doses in healthy tissues. nih.gov PRIT addresses this by separating the tumor-targeting antibody from the radioactive payload. nih.gov The process involves two steps: first, a non-radioactive, TCO-modified antibody is administered and allowed to accumulate at the tumor site while clearing from the bloodstream. acs.org In a second step, a small, tetrazine-labeled radioligand is injected, which rapidly finds and reacts with the TCO-modified antibody at the tumor, while any unbound radioligand is quickly cleared from the body. acs.orgnih.gov

This compound is crucial for synthesizing the radiolabeled tetrazine component. nih.govaacrjournals.org Researchers use Tz-NHS to react with an amine-containing molecule, which is subsequently chelated with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu). nih.govntu.edu.sg For instance, a common protocol involves coupling Tz-NHS with a PEGylated amine, followed by conjugation to a DOTA chelator, which then stably holds the ¹⁷⁷Lu. aacrjournals.orgntu.edu.sg This modular synthesis creates a small-molecule radiopharmaceutical with favorable pharmacokinetic properties for rapid tumor targeting and systemic clearance. aacrjournals.org

Studies have demonstrated the effectiveness of this PRIT system in preclinical cancer models. aacrjournals.org The combination of a TCO-modified antibody (e.g., huA33-TCO for colorectal cancer or 5B1-TCO for pancreatic cancer) and a ¹⁷⁷Lu-labeled tetrazine has shown significant, dose-dependent therapeutic responses. nih.govaacrjournals.org

| PRIT Component | Description | Role of this compound | Example from Research | Reference |

|---|---|---|---|---|

| Targeting Agent | An antibody modified with a trans-cyclooctene (TCO) group that specifically binds to a tumor antigen. | Indirectly involved; provides the reactive partner for the tetrazine payload. | huA33-TCO, a TCO-modified antibody targeting a colorectal cancer antigen. | nih.gov |

| Therapeutic Payload | A small molecule containing a tetrazine group, a chelator (like DOTA), and a therapeutic radioisotope. | Directly used to synthesize the tetrazine-bearing molecule by reacting with an amine-functionalized linker. | ¹⁷⁷Lu-DOTA-PEG₇-Tz, a Lutetium-177 labeled tetrazine radioligand. | aacrjournals.org |

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome disposal system. medchemexpress.comaxispharm.com A PROTAC consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein. axispharm.com

This compound serves as a versatile tool in the synthesis of PROTACs, particularly for strategies involving in-situ assembly, often termed "Clickable PROTACs" or CLIPTACs. medchemexpress.comnih.gov This approach addresses challenges with the delivery and cellular permeability of large, pre-assembled PROTAC molecules by allowing the two key components to be administered separately and then "clicked" together inside the target cell using the tetrazine-TCO reaction. nih.gov

In one such study, researchers synthesized a tetrazine-functionalized version of a thalidomide (B1683933) derivative (a ligand for the cereblon E3 ligase) and a TCO-functionalized version of JQ1 (a ligand for the BRD4 protein). nih.gov When introduced into cells, the two smaller, more permeable molecules react via the IEDDA ligation to form the active PROTAC, leading to the degradation of the BRD4 oncoprotein. nih.gov This demonstrates how this compound can be used to create one of the essential building blocks for this modular therapeutic strategy. medchemexpress.com

| Component | Function | Target Protein | Observed Result | Reference |

|---|---|---|---|---|

| JQ1-TCO | A trans-cyclooctene-modified ligand for the BRD4 protein. | BRD4 | Concentration-dependent degradation of BRD4 protein in HeLa cells. Complete degradation was observed at higher concentrations of the clicked components. | nih.gov |

| Tz-thalidomide | A tetrazine-modified ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase. Synthesized using a tetrazine precursor. |

Biosensor and Diagnostic Assay Development

Beyond therapeutics, this compound is instrumental in creating highly sensitive and specific diagnostic tools. chemimpex.com Its ability to facilitate covalent, site-specific conjugation enhances the performance of established platforms like ELISA and enables novel biomarker detection strategies. chemimpex.commdpi.com

The enzyme-linked immunosorbent assay (ELISA) is a cornerstone technique for detecting and quantifying biomolecules. mdpi.com A key factor in its performance is the effective immobilization of capture antibodies onto the microtiter plate surface. researchgate.net Traditional passive adsorption methods can be inefficient and lead to randomly oriented antibodies, limiting sensitivity. mdpi.com

A novel strategy utilizing the tetrazine-TCO reaction has been developed to improve antibody immobilization and, consequently, ELISA sensitivity. mdpi.comresearchgate.net In this method, the surface of the ELISA plate is functionalized with tetrazine groups. This is achieved by first coating the plate with Bovine Serum Albumin (BSA) that has been modified with tetrazine using this compound (forming Tz-BSA). mdpi.com Separately, the capture antibody is conjugated with a TCO group. When the TCO-antibody is added to the tetrazine-coated plate, a rapid and covalent bond forms, resulting in a high density of correctly oriented capture antibodies. mdpi.com

Research has shown this method significantly improves assay performance. In a study detecting a c-myc-GST-IL8h protein, the tetrazine-mediated immobilization method increased the sensitivity by up to 14-fold compared to standard ELISA plates. mdpi.com

| Surface Type | Immobilization Method | Target Analyte | Limit of Detection (LOD) | Sensitivity Improvement | Reference |

|---|---|---|---|---|---|

| Standard Plate | Passive Adsorption | c-myc-GST-IL8h | 10.60 ± 0.90 ng/mL | Baseline | mdpi.com |

| Tz-BSA Coated Plate | Covalent Tz-TCO Ligation | 0.77 ± 0.05 ng/mL | ~14-fold |

The precision of tetrazine chemistry has been applied to various novel biosensor designs for detecting disease biomarkers. nih.gov These strategies often employ signal amplification techniques to achieve very low detection limits. thno.org

One innovative approach developed an enzyme-free biosensor for the detection of Salmonella typhimurium. thno.org This system used nanoparticles loaded with curcumin (B1669340) (a colored reporter molecule) as the signal source. The nanoparticles were conjugated to tetrazine, which then reacted with TCO-modified polyclonal antibodies specific for Salmonella. The entire conjugate assembly was used to capture the bacteria. Upon release, the curcumin provided a measurable colorimetric signal whose intensity was proportional to the amount of bacteria present. thno.org The use of Tetrazine-sulfo-NHS ester in this system was key for the click-chemistry-based signal amplification. thno.org This method achieved a lower detection limit of 50 CFU/mL, demonstrating its potential for practical use in food safety diagnostics. thno.org

Other research has utilized tetrazine-modified nanoparticles for profiling cancer-related protein markers in clinical samples. nih.gov This approach allows for the quantitative analysis of multiple biomarkers from a small number of cells, achieving high diagnostic accuracy and showcasing the versatility of tetrazine chemistry in clinical diagnostics. nih.gov

| Biosensor Target | Detection Method | Role of this compound (or derivative) | Linear Detection Range | Lower Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Salmonella typhimurium | Colorimetric detection using curcumin-loaded nanoparticles. | Tetrazine-sulfo-NHS ester used for signal amplification via Tz-TCO click chemistry. | 10² to 10⁶ CFU/mL | 50 CFU/mL | thno.org |

Challenges and Future Directions in Tetrazine Nhs Ester Research

Optimization of Reaction Conditions for in vivo Applications

The transition from controlled in vitro experiments to the dynamic environment of a living organism presents a major hurdle for tetrazine-NHS ester chemistry. The success of in vivo applications, such as pretargeted imaging and drug delivery, hinges on the ability to control the reaction precisely under physiological conditions. pcbiochemres.comthieme-connect.de

A critical challenge is the stability of both the tetrazine ring and the NHS ester conjugate in biological fluids. The NHS ester is susceptible to hydrolysis in aqueous environments, which can deactivate the molecule before it reaches its intended target. The stability of the tetrazine core itself is also a concern, as it can be degraded by endogenous nucleophiles. researchgate.netacs.org Research has shown an inverse relationship between the reactivity of a tetrazine and its stability; highly reactive tetrazines, often substituted with electron-withdrawing groups, tend to be less stable under physiological conditions. researchgate.netacs.org For instance, dipyridyl tetrazine reacts very quickly but shows significant degradation in cell culture medium within 24 hours. researchgate.net Conversely, tetrazines with electron-donating groups, like methyl groups, exhibit greater stability. genelink.comuantwerpen.be

Future work is focused on developing tetrazine scaffolds that break this reactivity-stability trade-off. chemrxiv.orgresearchgate.net One promising approach is the development of triazolyl-tetrazines, which have demonstrated both high reactivity and improved physiological stability. nih.gov Another strategy involves modifying the dienophile partner; for example, trans-cyclooctene (B1233481) (TCO) derivatives are highly reactive but can be unstable, whereas more stable dienophiles like norbornene or methylcyclopropene offer a compromise, albeit with slower kinetics. nih.govharvard.edu The development of vinylboronic acids, which are water-soluble and hydrolytically stable, represents another avenue for achieving rapid in vivo ligations with stable precursors. acs.org

| Tetrazine Type | Substituent Type | Relative Stability | Relative Reactivity | Reference |

|---|---|---|---|---|

| Dipyridyl Tetrazine | Electron-withdrawing | Low | Very High | researchgate.net |

| Aryl-H-Tetrazines | Varies (e.g., Phenyl) | Moderate | Moderate to High | chemrxiv.orgnih.gov |

| Methyl-Tetrazine | Electron-donating | High | Moderate | genelink.comnih.gov |

| Triazolyl-Tetrazine | - | High | High | nih.gov |

The NHS ester moiety is designed to react with primary amines, such as the lysine (B10760008) residues on proteins. However, its high reactivity can lead to off-target reactions with other nucleophiles present in biological systems or rapid hydrolysis in aqueous environments. acs.orgsigmaaldrich.com To mitigate this, experimental conditions can be optimized. For example, preparing fresh stock solutions of the NHS ester and adjusting the pH to favor amine reactivity over hydrolysis can improve conjugation efficiency. For in vivo applications, a pretargeting strategy is often employed: a biomolecule is first labeled with the dienophile (e.g., TCO), and the tetrazine-labeled component is introduced later, minimizing the time the reactive NHS ester is exposed to the biological milieu.

Systematic investigations have revealed that tetrazine derivatives can exhibit structure-dependent, non-specific reactions with the proteome, primarily with amine and thiol functional groups. acs.org Intriguingly, tetrazine derivatives with minimal proteome reactivity have shown highly selective labeling of their intended targets in live cells. acs.org This suggests that a key future direction is the rational design of tetrazine scaffolds that are sterically or electronically tuned to reduce non-specific interactions. sigmaaldrich.com For instance, the introduction of bulky chemical groups can provide steric hindrance that prevents reactions with unintended, larger biomolecules. sigmaaldrich.com

Development of Novel Tetrazine and Dienophile Scaffolds

The core of advancing tetrazine-based bioorthogonal chemistry lies in the continuous development of new reactive partners with enhanced features. The goal is to create a diverse toolkit of tetrazines and dienophiles that can be selected based on the specific demands of a biological experiment. nih.govrsc.org

The reactivity of the inverse electron-demand Diels-Alder (IEDDA) reaction is governed by the electronic properties of both the tetrazine (diene) and the dienophile. rsc.org Reactivity can be enhanced by attaching electron-withdrawing groups to the tetrazine ring and electron-donating groups to the dienophile. rsc.orgnih.gov However, as noted, this often compromises the stability of the tetrazine. chemrxiv.orgresearchgate.net

Recent research has uncovered that distortion of the tetrazine ring, caused by intramolecular repulsion, can significantly accelerate the cycloaddition reaction without negatively impacting stability. acs.orgresearchgate.net This insight has led to the design of highly reactive tetrazines that evade the traditional reactivity-stability trade-off. acs.orgchemrxiv.org For example, vinyl ether-substituted tetrazines have shown reactivities comparable to or even exceeding those of highly reactive pyridyl-tetrazines, but with potentially greater stability. acs.org

On the dienophile side, increasing ring strain generally leads to faster reaction rates, with trans-cyclooctenes (TCOs) being significantly more reactive than other cyclic alkenes like norbornenes or cyclopropenes. nih.govrsc.org However, the most strained TCOs can be unstable. nih.gov Therefore, efforts are underway to develop new dienophiles that balance high reactivity with stability for in vivo use. thieme-connect.de Novel dienophiles such as methylcyclopropene and vinyl ethers are being explored to expand the range of bioorthogonal reactions. nih.govmdpi.com

| Component | Factor | Effect on Reactivity | Example | Reference |

|---|---|---|---|---|

| Tetrazine | Electron-withdrawing substituents | Increase | Pyridyl, 4-fluorophenyl groups | nih.govbiorxiv.org |

| Tetrazine | Steric hindrance (e.g., disubstitution) | Decrease | Di-substituted vs. mono-substituted tetrazines | nih.govrsc.org |

| Tetrazine | Ring distortion | Increase | Vinyl ether-substituted tetrazines | acs.org |

| Dienophile | Ring strain | Increase | trans-cyclooctene (TCO) > norbornene | nih.govrsc.org |

| Dienophile | Electron-donating substituents | Increase | - | nih.gov |

Beyond reactivity and stability, the physicochemical properties of tetrazine-NHS esters and their conjugates are crucial for their function in specific biological environments. Properties such as solubility, cell permeability, and pharmacokinetics must be optimized. researchgate.net For example, poor aqueous solubility can be a significant issue for some tetrazine derivatives. genelink.com

To address this, researchers are incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the molecular structure. genelink.com PEGylation not only improves solubility but can also enhance the pharmacokinetic properties of the resulting conjugates, for example, by reducing immunogenicity and prolonging circulation time. Furthermore, the unique physicochemical properties of amino heterocycles are being explored in the design of new tetrazine derivatives with superior biological activities. researchgate.net The ability to install tetrazine functionalities onto a wide range of polymer structures allows for the fine-tuning of material properties for applications like 3D cell encapsulation and the creation of pH-responsive micelles for targeted drug delivery. rsc.org

Advancements in Automated Synthesis and High-Throughput Applications

The exploration of the vast chemical space of possible tetrazine and dienophile structures requires efficient synthetic and screening methods. Traditional synthesis and testing of individual compounds are often time-consuming and costly. chemrxiv.orgchemrxiv.org

Recent advancements are moving towards the automation of these processes. Automated computational screening tools are being developed to predict the reactivity of large libraries of tetrazines, enabling the rapid identification of promising candidates for experimental validation. chemrxiv.orgchemrxiv.org One such tool successfully computed reaction barriers for over a thousand tetrazine combinations, demonstrating the potential to significantly accelerate the discovery of new bioorthogonal reagents. chemrxiv.org

On the synthetic side, new methodologies are being developed to streamline the production of tetrazine derivatives. This includes solid-phase synthesis methods that avoid the need for metal catalysts and high temperatures, and are compatible with various resins and linkers. acs.org Lewis acid-promoted, one-pot methods for generating diverse tetrazines and novel elimination-Heck cascade reactions are also expanding the synthetic toolkit. nih.govacs.org These synthetic advancements, coupled with high-throughput screening platforms like microelectrode arrays, are crucial for systematically evaluating new compounds and expanding the applications of tetrazine chemistry in areas such as biosensor development and diagnostics. nih.govacs.org

Translational Research Opportunities and Clinical Impact

The unique chemical properties of this compound, particularly its role in the inverse-electron-demand Diels-Alder (IEDDA) reaction, have positioned it as a critical tool in translational research, bridging the gap between laboratory discoveries and potential clinical applications. Its primary utility lies in the development of sophisticated diagnostic and therapeutic agents, especially in the realm of oncology. The ability to conjugate tetrazine moieties to biomolecules like antibodies, followed by a rapid and specific in vivo reaction with a tagged trans-cyclooctene (TCO), forms the basis of pretargeted imaging and therapy strategies. nih.govnih.gov These approaches aim to overcome the pharmacokinetic limitations of conventional methods, potentially leading to improved efficacy and reduced side effects. ntu.edu.sg